4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine

Beschreibung

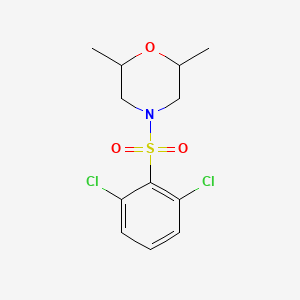

4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine is a sulfonamide derivative featuring a 2,6-dimethyl-substituted morpholine ring linked via a sulfonyl group to a 2,6-dichlorophenyl moiety. Its structure combines a rigid morpholine core with electron-withdrawing chlorine substituents on the aromatic ring, which may enhance its stability and influence its physicochemical properties.

This compound is structurally related to sulfonamide-class molecules, which are often explored for pharmacological applications such as enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name |

4-(2,6-dichlorophenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)12-10(13)4-3-5-11(12)14/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHGJGNDSZEBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance efficiency and yield. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Sulfonamide Reactivity

The sulfonyl (–SO₂–) group in this compound is a key reactive site. Sulfonamides typically undergo:

-

Nucleophilic substitution at the sulfur atom under basic conditions.

-

Hydrolysis in acidic or basic media to yield sulfonic acids or salts.

-

Condensation reactions with amines or alcohols to form sulfonamides or sulfonate esters .

For example, 2,6-dimethylmorpholine-4-sulfonyl chloride (PubChem CID 16228393) reacts with amines to form sulfonamide bonds, a critical step in synthesizing derivatives like the queried compound .

Morpholine Ring Reactivity

The 2,6-dimethylmorpholine moiety may participate in:

-

Ring-opening reactions under strong acidic or oxidative conditions.

-

N-alkylation or N-acylation at the nitrogen atom.

-

Coordination chemistry with metal ions due to the lone electron pair on the morpholine nitrogen .

Aryl Chloride Reactivity

The 2,6-dichlorophenyl group attached to the sulfonyl unit can engage in:

-

Electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) via palladium catalysis, though steric hindrance from the dichloro substitution may limit reactivity.

Research Gaps and Limitations

No experimental data specific to 4-((2,6-dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine were identified in the provided sources. The inferred reactivity is based on:

-

Dichlorophenyl group trends in related compounds.

For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature focusing on sulfonylated morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis : The compound serves as a reagent or intermediate in various organic synthesis processes. It can participate in oxidation and reduction reactions to form sulfoxides or sulfides respectively.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Sulfides |

| Substitution | Various substituted derivatives |

Biology

- Biological Tool : It can be utilized for studying biological processes due to its ability to interact with specific enzymes and receptors. This interaction may modulate biological pathways critical for various diseases.

Medicine

- Therapeutic Potential : The compound exhibits promising anti-inflammatory and antimicrobial properties. Its mechanism of action includes:

- Enzyme Inhibition : Acting as an inhibitor for phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels involved in inflammation.

- Anticancer Activity : Structurally similar compounds have demonstrated antiproliferative effects against cancer cell lines, indicating potential therapeutic applications for this compound.

Industry

- Material Development : It is used in the development of new materials and as a catalyst in chemical reactions. Its role in industrial applications often focuses on optimizing synthetic routes to enhance yield and reduce environmental impact.

Case Study 1: PDE Inhibition

A study on related compounds indicated that selective PDE4 inhibitors significantly reduced airway hyperreactivity in animal models. This suggests that 4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine could be effective in treating respiratory diseases like asthma.

Case Study 2: Antiproliferative Activity

Research on similar benzamide derivatives revealed effective inhibition of cancer cell proliferation with IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests that the compound may possess similar anticancer properties.

Case Study 3: In Vivo Efficacy

In animal studies, compounds structurally related to this compound demonstrated reduced inflammation and improved lung histology when administered orally, indicating potential therapeutic benefits for chronic inflammatory conditions.

Wirkmechanismus

The mechanism of action of 4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

Table 1: Structural and Molecular Comparison

Detailed Analysis of Substituent Effects

Electron-Withdrawing vs. In contrast, the 4-chloro-2,5-dimethoxyphenyl substituent in the analog from combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may balance lipophilicity and solubility .

Functional Group Variations

- Replacing the sulfonyl (-SO₂-) group in the target compound with a carbonyl (-CO-) group (as in 4-(2,6-dichlorobenzoyl)-2,6-dimethylmorpholine) reduces molecular weight and alters electronic properties. Sulfonyl groups are stronger electron-withdrawers and may improve resistance to enzymatic degradation compared to carbonyls .

Heterocyclic Modifications

- The imidazolyl substituent in 4-(4,5-dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide introduces a basic nitrogen center, which could facilitate hydrogen bonding in drug-receptor interactions. This modification diverges significantly from the sulfonyl-linked analogs but highlights the versatility of the morpholine scaffold in medicinal chemistry .

Research Implications and Limitations

- Its high lipophilicity (logP estimated >3) may limit aqueous solubility but enhance membrane permeability.

- Synthetic Utility : The sulfonyl linkage in the target compound provides a stable platform for further functionalization, as seen in analogs with methoxy or imidazolyl groups .

- Data Gaps : Experimental data on pharmacokinetics, toxicity, and specific biological targets are absent in the evidence, necessitating further studies to validate theoretical comparisons.

Biologische Aktivität

The compound 4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine is a sulfonamide derivative that has gained attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 303.22 g/mol

This compound features a morpholine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which contributes to its biological properties.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes associated with inflammatory pathways, potentially reducing the inflammatory response in various tissues .

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections .

Therapeutic Applications

- Anti-inflammatory Agents : The inhibition of inflammatory pathways makes this compound a candidate for developing anti-inflammatory medications. It has shown promise in preclinical models for conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Agents : Its antimicrobial properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced inflammatory markers | |

| Antimicrobial | Effective against specific bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in swelling and pain associated with induced arthritis. The mechanism was attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the sulfonyl group have been explored to improve potency and selectivity against target enzymes involved in inflammation and microbial resistance .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4-((2,6-dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine?

A multi-step approach is typically employed, starting with the preparation of the morpholine core followed by sulfonylation. Key steps include:

- Sulfonylation : Reacting 2,6-dimethylmorpholine with 2,6-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate intermediates. Monitor reaction progress via TLC or HPLC .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride) and reaction temperature (0°C to room temperature) to minimize side products.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at C2/C6 of morpholine, sulfonyl group integration). Aromatic protons from the dichlorophenyl group appear as a doublet (J ≈ 8 Hz) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 392.02 (calculated for C₁₂H₁₄Cl₂NO₃S) .

- IR spectroscopy : Sulfonyl S=O stretches appear as strong bands near 1360 cm⁻¹ and 1180 cm⁻¹ .

Q. How should researchers design initial pharmacological screening assays for this compound?

- In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR2) at 10 µM concentration to identify potential targets. Measure IC₅₀ values via fluorescence polarization or luminescence-based assays .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and solvent controls .

Q. What methods ensure compound purity for experimental reproducibility?

Q. How can computational docking predict the compound’s binding affinity to biological targets?

- Target selection : Use crystal structures from the PDB (e.g., EGFR: 1M17). Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level .

- Docking software : AutoDock Vina or Schrödinger Glide with OPLS4 force field. Score poses using binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation be addressed?

- Steric and electronic modulation : Introduce bulky temporary protecting groups (e.g., Boc) on the morpholine nitrogen to direct sulfonylation to the desired position. Confirm regiochemistry via NOESY NMR .

- Kinetic control : Conduct reactions at low temperatures (-10°C) to favor thermodynamically disfavored products. Quench reactions at 50% completion to isolate intermediates .

Q. What advanced crystallographic techniques resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Resolve structures using SHELX-97. Refine anisotropic displacement parameters to confirm sulfonyl group orientation .

- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphic variations .

Q. How do contradictory bioactivity results across assays arise, and how can they be reconciled?

- Assay variability : Differences in cell permeability (e.g., logP vs. efflux pump activity) or buffer pH affecting ionization. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Data normalization : Apply Z-score standardization to compare results across platforms. Perform meta-analysis using tools like RevMan to identify outliers .

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for sulfonylation?

- Deuterium labeling : Replace protons at reaction sites (e.g., morpholine N–H) with deuterium. Measure KIE (k_H/k_D > 1.0) to confirm rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

- Computational modeling : Conduct DFT calculations (Gaussian 16) to simulate transition states and compare with experimental KIEs .

Q. How can QSAR models improve the design of derivatives with enhanced activity?

- Descriptor selection : Use MOE or Dragon to compute 3D descriptors (e.g., polar surface area, H-bond acceptors). Apply PLS regression to correlate with IC₅₀ values .

- Validation : Perform leave-one-out cross-validation (Q² > 0.5) and external validation (R² > 0.6) .

Methodological Best Practices

Q. What protocols minimize toxicity artifacts in in vitro studies?

Q. How should degradation products be characterized under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.